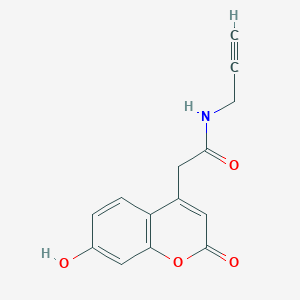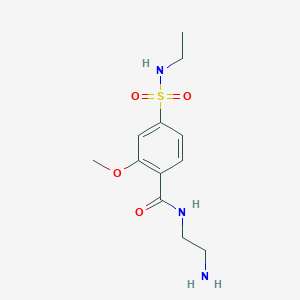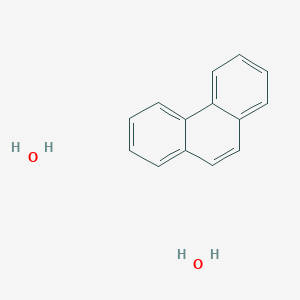![molecular formula C15H15NO4S B14184862 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 850913-19-8](/img/structure/B14184862.png)
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by the presence of acetyl groups at the 2 and 4 positions and a sulfonyl group attached to a 4-methylphenyl group at the 1 position.
准备方法
The synthesis of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include 2,4-diacetyl-1H-pyrrole and 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl groups to alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,4-dimethyl derivatives .
科学研究应用
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes
作用机制
The mechanism of action of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The acetyl and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .
相似化合物的比较
1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,4-dimethyl-: This compound lacks the acetyl and sulfonyl groups, resulting in different chemical reactivity and biological activity.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a similar structure but with a dione group at the 2,5 positions instead of acetyl groups, leading to distinct chemical properties and applications.
1H-Pyrrole, 2,5-dihydro-3,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-: This compound has a dihydro structure with methyl groups at the 3,4 positions, which affects its stability and reactivity.
The uniqueness of 1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]- lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
850913-19-8 |
|---|---|
分子式 |
C15H15NO4S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
1-[4-acetyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-6-14(7-5-10)21(19,20)16-9-13(11(2)17)8-15(16)12(3)18/h4-9H,1-3H3 |
InChI 键 |
QQKYXQGJCZKBNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)


![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)


![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
